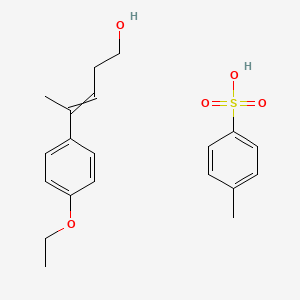
4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid is an organic compound that combines the structural features of an ethoxyphenyl group and a penten-1-ol moiety with a methylbenzenesulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)pent-3-en-1-ol typically involves the reaction of 4-ethoxybenzaldehyde with a suitable alkene under conditions that promote the formation of the penten-1-ol structure. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
For the preparation of 4-methylbenzenesulfonic acid, toluene is sulfonated using sulfuric acid or oleum. The reaction is exothermic and requires careful control of temperature and reaction time to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of 4-(4-Ethoxyphenyl)pent-3-en-1-ol may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is essential for optimizing production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Ethoxyphenyl)pent-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the penten-1-ol moiety can be reduced to form a saturated alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Ethoxyphenyl)pent-3-en-1-one or 4-(4-Ethoxyphenyl)pent-3-en-1-al.
Reduction: Formation of 4-(4-Ethoxyphenyl)pentan-1-ol.
Substitution: Formation of derivatives with different functional groups replacing the ethoxy group.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid involves interactions with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may interact with hydrophobic pockets in proteins, while the penten-1-ol moiety can form hydrogen bonds with active site residues. The sulfonic acid group may enhance the compound’s solubility and facilitate its interaction with charged regions of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Penten-1-ol: Shares the penten-1-ol moiety but lacks the ethoxyphenyl and sulfonic acid groups.
4-Methylbenzenesulfonic acid: Contains the sulfonic acid group but lacks the ethoxyphenyl and penten-1-ol moieties.
Uniqueness
4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both an ethoxyphenyl group and a sulfonic acid group distinguishes it from other similar compounds and may enhance its utility in various applications.
Eigenschaften
CAS-Nummer |
823175-39-9 |
|---|---|
Molekularformel |
C20H26O5S |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
4-(4-ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H18O2.C7H8O3S/c1-3-15-13-8-6-12(7-9-13)11(2)5-4-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14H,3-4,10H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
HPGOAACVDCVCRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=CCCO)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)-](/img/structure/B14227038.png)
![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)

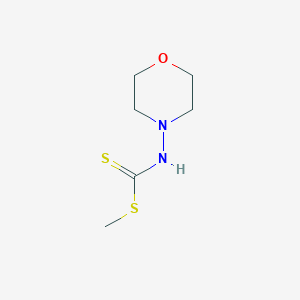
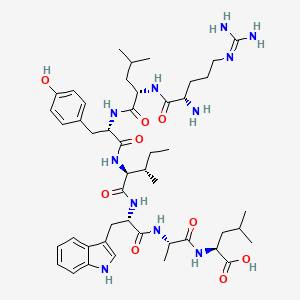
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
![5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B14227073.png)
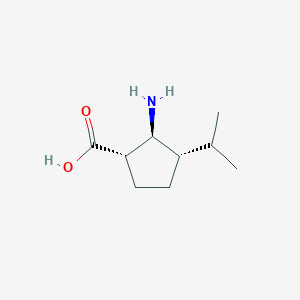
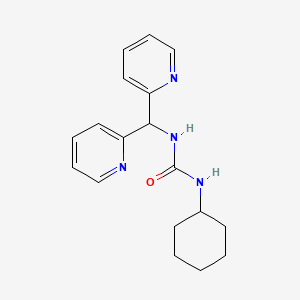

![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
![2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one](/img/structure/B14227091.png)
